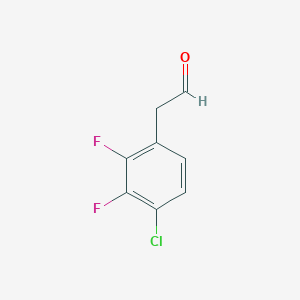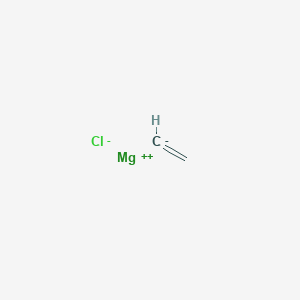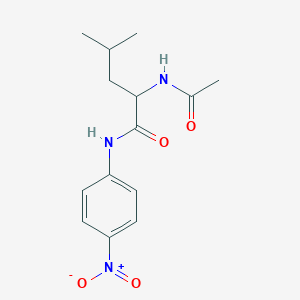
1,3-Dimethyl-propyleneurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-propyleneurea can be synthesized through the reaction of 1,3-diaminopropane with dimethyl carbonate. The reaction typically occurs under mild conditions and involves the formation of a cyclic urea structure .
Industrial Production Methods
In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-propyleneurea undergoes various chemical reactions, including:
Nucleophilic substitution reactions: It can act as a solvent in both S_N1 and S_N2 reactions, facilitating the substitution of nucleophiles.
Oxidation and reduction reactions: It can participate in redox reactions, although it is more commonly used as a solvent rather than a reactant.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and nucleophiles such as hydroxide ions or amines.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reactants used. For example, in nucleophilic substitution reactions, the primary product is the substituted organic compound .
Scientific Research Applications
1,3-Dimethyl-propyleneurea has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which 1,3-dimethyl-propyleneurea exerts its effects is primarily through its role as a solvent. It stabilizes reactive intermediates and facilitates the interaction between reactants by providing a polar, aprotic environment. This enhances the efficiency of various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Hexamethylphosphoramide (HMPA): A highly polar solvent but with higher toxicity compared to 1,3-dimethyl-propyleneurea.
Dimethyl sulfoxide (DMSO): Another polar aprotic solvent with similar applications but different chemical properties.
Uniqueness
This compound is unique due to its combination of strong electron-donating abilities and relatively low toxicity. This makes it a safer alternative to other polar aprotic solvents like hexamethylphosphoramide .
Properties
CAS No. |
858512-23-9 |
|---|---|
Molecular Formula |
C6H12N2O |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
4-ethyl-5-methylimidazolidin-2-one |
InChI |
InChI=1S/C6H12N2O/c1-3-5-4(2)7-6(9)8-5/h4-5H,3H2,1-2H3,(H2,7,8,9) |
InChI Key |
WBNUVPGJLHTDTD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(NC(=O)N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazol-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13397394.png)

![(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid](/img/structure/B13397405.png)


![Fmoc-[Fmoc-Hmb]-Leu-OH](/img/structure/B13397413.png)

![1-[2,6-dihydroxy-3-(7-hydroxy-5,8-dimethoxy-2-phenyl-3,4-dihydro-2H-chromen-4-yl)-4-methoxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B13397415.png)

![(E)-Methyl 2-((2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyacrylate](/img/structure/B13397431.png)


![2-amino-N-[1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide](/img/structure/B13397455.png)
